Eu(fod)3-d30

Overview

Description

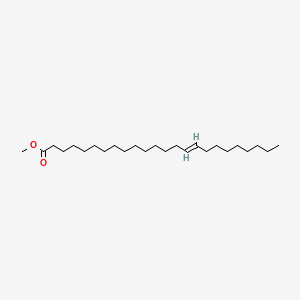

Eu(fod)3-d30, also known as EUROSHIFT-FOD-D(30), is a variant of the chemical compound Eu(fod)3 . The full name of Eu(fod)3 is Europium Tris (6,6,7,7,8,8,8-Heptafluoro-2,2-Dimethyl-3,5-Octanedionate) . It is primarily used as a shift reagent in NMR spectroscopy .

Synthesis Analysis

Eu(fod)3 has been used in the stereoselective allylation of oxysuccinate derivatives . It was used in the Mitsunobu reaction for the introduction of the prenyl side chain, followed by the europium-catalyzed Claisen rearrangement .Molecular Structure Analysis

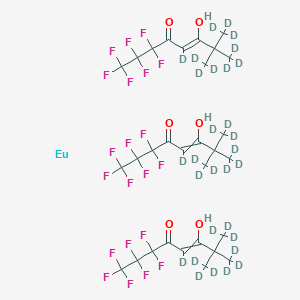

Eu(fod)3 consists of three bidentate ligands bound to a Eu(III) center. The metal atom has an electron configuration of f6. The six electrons are unpaired—each in a different singly-occupied f-orbital—which makes the molecule highly paramagnetic .Chemical Reactions Analysis

Eu(fod)3 serves as a Lewis acid catalyst in organic synthesis including stereoselective Diels-Alder and aldol addition reactions. For example, Eu(fod)3 catalyzes the cyclocondensations of substituted dienes with aromatic and aliphatic aldehydes to yield dihydropyrans, with high selectivity for the endo product .Physical And Chemical Properties Analysis

Eu(fod)3 is a yellow powder with a melting point of 203 to 207 °C . It is soluble in organic solvents but insoluble in water .Scientific Research Applications

NMR Spectral Studies

- Structural Elucidation of Flavones : Eu(fod)3 has been applied in nuclear magnetic resonance (NMR) spectral studies for structural assignments of flavone derivatives and other compounds like biflavones, isoflavones, and xanthones. The lanthanide-induced shifts facilitated by Eu(fod)3 enable distinguishing signals from specific hydrogen atoms in these molecules (Okigawa et al., 1975).

Radioluminescence and Dosimetry

- Fiberoptic Dosimetry : Eu(fod)3 has been investigated in the context of fiberoptic dosimetry, particularly for in-vivo, real-time dosimetry in radiotherapy treatments. Studies have found that certain materials like YVO4:Eu are suitable for use as scintillators in fiberoptic dosimetry (FOD) systems, indicating potential applications of Eu(fod)3 in similar contexts (Martínez et al., 2017).

Chemical and Luminescence Studies

- Chemiluminescence in Oxidation Reactions : The oxidation of Eu(fod)3 by agents like dimethyldioxirane (DMD) has been observed to produce chemiluminescence. This phenomenon, where the excitation of europium(III) occurs due to energy released upon oxidation of ligands, highlights the potential use of Eu(fod)3 in studying chemiluminescent reactions (Kazakov et al., 2001).

Spectroscopic Studies

- Spectroscopy of Adsorbed Complexes : Research involving the adsorption and spectroscopy of Eu(fod)3 on inorganic–organic hybrids like amorphous silicon has been conducted. Such studies provide insights into the behavior of Eu(fod)3 complexes in various environments, which is crucial for applications in materials science (Farias et al., 2002).

Luminescence Lifetime and Thermal Quenching Studies

- Luminescence Lifetime Measurements : Studies have been conducted on the luminescence lifetime of Eu(fod)3 solutions under varying conditions, providing essential data on the thermal quenching mechanisms and ligand-to-metal charge transfer processes in these complexes (Villata et al., 1999).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

europium;5,8,8,8-tetradeuterio-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-bis(trideuteriomethyl)oct-5-en-4-one;(Z)-5,8,8,8-tetradeuterio-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-bis(trideuteriomethyl)oct-5-en-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C10H11F7O2.Eu/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3;/b5-4-;;;/i3*1D3,2D3,3D3,4D; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXLMYFGTHAWDC-FONBAFMVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.[Eu] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)C(=O)C(C(C(F)(F)F)(F)F)(F)F.[2H]C(=C(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)C(=O)C(C(C(F)(F)F)(F)F)(F)F.[2H]/C(=C(\C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])/O)/C(=O)C(C(C(F)(F)F)(F)F)(F)F.[Eu] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33EuF21O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1070.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eu(fod)3-d30 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.